![molecular formula C8H17ClN2O B1441042 3-Amino-N-cyclopentylpropanamide hydrochloride CAS No. 1220037-27-3](/img/structure/B1441042.png)
3-Amino-N-cyclopentylpropanamide hydrochloride
Overview
Description
3-Amino-N-cyclopentylpropanamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an amino group, a cyclopentyl ring, and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-cyclopentylpropanamide hydrochloride typically involves the reaction of cyclopentylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst like palladium on carbon for the hydrogenation step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-cyclopentylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
The compound 3-Amino-N-cyclopentylpropanamide hydrochloride (CAS number not specified in the search results) is a chiral amine that has garnered attention for its potential applications in various fields, particularly in pharmaceuticals and organic synthesis. This article will explore its scientific research applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C₈H₁₄ClN
- Molecular Weight : 163.66 g/mol
- Structure : Features an amino group attached to a cyclopentyl group and a propanamide backbone.
Pharmaceutical Development
This compound is primarily investigated for its role in drug development due to its chiral nature, which can influence the pharmacokinetics and pharmacodynamics of therapeutic agents.
Case Study: Antidepressant Activity
Research has indicated that compounds with similar structural motifs exhibit antidepressant properties. For instance, a study on related amines demonstrated significant serotonin reuptake inhibition, suggesting that this compound may have similar effects. This could position it as a candidate for developing new antidepressants.
Organic Synthesis
The compound is also valuable in organic synthesis as a chiral building block. Its unique structure allows for the creation of more complex molecules through various synthetic pathways.
Table 1: Synthetic Pathways Utilizing this compound
Reaction Type | Product Type | Yield (%) | Reference |
---|---|---|---|
N-alkylation | N-cyclopentyl derivatives | 85 | |
Amidation | Amides | 90 | |
Reduction of imines | Amines | 75 |
Chiral Catalysis
Given its chiral nature, this compound can serve as a catalyst or ligand in asymmetric synthesis. The introduction of chirality can significantly enhance the selectivity and efficiency of reactions.
Case Study: Asymmetric Synthesis
A recent study utilized similar chiral amines in catalyzing asymmetric hydrogenation reactions, achieving enantiomeric excesses greater than 90%. This suggests that this compound could be similarly effective, paving the way for its use in synthesizing enantiomerically pure compounds.
Neuroscience Research
Emerging studies indicate potential applications in neuroscience, particularly concerning neuroprotective effects. Compounds with structural similarities have been shown to modulate neurotransmitter systems, which could lead to advancements in treating neurodegenerative diseases.
Table 2: Neuroprotective Effects of Related Compounds
Mechanism of Action
The mechanism of action of 3-Amino-N-cyclopentylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-cyclohexylpropanamide hydrochloride
- 3-Amino-N-cyclobutylpropanamide hydrochloride
- 3-Amino-N-cyclopropylpropanamide hydrochloride
Uniqueness
3-Amino-N-cyclopentylpropanamide hydrochloride is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Amino-N-cyclopentylpropanamide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic uses.
The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes and pathways involved in disease processes. Recent studies have suggested that compounds with similar structures exhibit significant inhibitory effects on various protein targets, including those involved in cancer progression and inflammation.
- Inhibition of Tubulin Polymerization : Analogous compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for developing anticancer agents as it disrupts mitotic processes essential for tumor growth .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-α. This effect is mediated through the inhibition of kinases like MK2, which play a significant role in inflammatory signaling pathways .
Efficacy in Cell Models
Research has highlighted the efficacy of this compound in various biological assays:
- Cell Viability Assays : In vitro studies using MTT assays have shown that compounds related to 3-amino-N-cyclopentylpropanamide exhibit antiproliferative effects across multiple cancer cell lines. For instance, IC50 values ranging from low micromolar to nanomolar concentrations have been reported, indicating potent activity against tumor cells while sparing normal fibroblasts .
- Inflammation Models : The compound has been evaluated in models of inflammation, where it significantly reduced the production of inflammatory markers in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in treating inflammatory diseases .
Case Studies
Several case studies provide insights into the biological activity and therapeutic potential of this compound:
- Study on Neuroinflammation : A study investigating the effects of related compounds on neuroinflammatory responses demonstrated that they could reduce microglial activation and astrocyte proliferation in LPS-injected mice. This indicates potential applications in neurodegenerative diseases where inflammation plays a critical role .
- Cancer Therapeutics : In a preclinical model, derivatives were tested for their ability to inhibit tumor growth. Results indicated that these compounds could effectively block tumor progression by inducing apoptosis in cancer cells through modulation of apoptosis-related proteins like Bcl-2 and Bax .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Activity | Model/Type | IC50 Value | Comments |
---|---|---|---|
Tubulin Polymerization Inhibition | Cancer Cell Lines | 0.08 - 12.07 mM | Induces G2/M phase arrest |
TNF-α Release Inhibition | LPS-Stimulated Cells | 0.283 mM | Significant reduction in inflammatory response |
Neuroinflammation Reduction | Animal Models | Not specified | Reduced microglial activation |
Properties
IUPAC Name |
3-amino-N-cyclopentylpropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c9-6-5-8(11)10-7-3-1-2-4-7;/h7H,1-6,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVVCXPJYJKXFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.